molecular formula C8H17N B8741576 2-Butyl-2-ethylaziridine CAS No. 152802-66-9

2-Butyl-2-ethylaziridine

Cat. No. B8741576
Key on ui cas rn: 152802-66-9
M. Wt: 127.23 g/mol
InChI Key: FQJFHVKUYCRYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05859240

Procedure details

Acetonitrile (150 ml) and the product from (e) (20.0 g) were mixed under nitrogen, cooled to 2°-3° C. and chlorosulphonic acid (16.04 g, Aldrich) was added dropwise keeping the temperature below 10° C. The coolant was removed and the slurry left to stir for 80 minutes at room temperature. The reaction was concentrated in vacuo and co-distilled with water (50 ml). 50% Aqueous sodium hydroxide (55.2 g) and water (50 ml) were added and the mixture was distilled at atmospheric pressure. The organic layer was collected from the distillate and dried with solid potassium hydroxide to give the desired product (12.8 g). 1H NMR consistent with proposed structure.
Quantity
16.04 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:9][CH3:10])([CH2:5][CH2:6][CH2:7][CH3:8])[CH2:3]O.ClS(O)(=O)=O>C(#N)C>[CH2:5]([C:2]1([CH2:9][CH3:10])[CH2:3][NH:1]1)[CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
16.04 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NC(CO)(CCCC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 80 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 2°-3° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The coolant was removed
WAIT
Type
WAIT
Details
the slurry left
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo and co-distilled with water (50 ml)
ADDITION
Type
ADDITION
Details
50% Aqueous sodium hydroxide (55.2 g) and water (50 ml) were added
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The organic layer was collected from the distillate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with solid potassium hydroxide

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
C(CCC)C1(NC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.